3'(BZ2)2'd-Epsilon ADP
Description
3'(BZ2)2'd-Epsilon ADP (2'-deoxy-3'-O-(4-benzoylbenzoyl)-1,N6-ethenoadenosine 5'-diphosphate) is a synthetic fluorescent photoaffinity nucleotide analogue designed to probe nucleotide-binding sites in proteins, particularly in studies involving myosin subfragment 1 (SF1) . This compound features a benzoylbenzoyl (Bz2) group at the 3'-hydroxyl position of a deoxyribose moiety, replacing the 2'-hydroxyl group, and incorporates an etheno (ε) modification at the 1,N6 positions of the adenine ring. These structural modifications enhance its utility as a photo-crosslinking reagent and fluorescence probe for studying ATPase active-site dynamics .
Properties
CAS No. |
110682-79-6 |
|---|---|
Molecular Formula |
C26H23N5O11P2 |
Molecular Weight |
643.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-5-imidazo[2,1-f]purin-3-yloxolan-3-yl] 4-benzoylbenzoate |
InChI |
InChI=1S/C26H23N5O11P2/c32-23(16-4-2-1-3-5-16)17-6-8-18(9-7-17)26(33)41-19-12-21(40-20(19)13-39-44(37,38)42-43(34,35)36)31-15-28-22-24-27-10-11-30(24)14-29-25(22)31/h1-11,14-15,19-21H,12-13H2,(H,37,38)(H2,34,35,36)/t19-,20+,21+/m0/s1 |
InChI Key |
AWGGGKHLXXQILD-PWRODBHTSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)OP(=O)(O)O)OC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)OP(=O)(O)O)OC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)OP(=O)(O)O)OC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
Synonyms |
2'-deoxy-3'-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenonosine 5'-diphosphate 2'-deoxy-3'-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenonosine 5'-diphosphate, 14C-labeled 3'(BZ2)2'd-epsilon ADP |
Origin of Product |
United States |
Comparison with Similar Compounds
Bz2 ε-ADP (3'(2')-O-(4-benzoylbenzoyl)-1,N6-ethenoadenosine 5'-diphosphate)
- Structural Difference : Unlike 3'(BZ2)2'd-ε-ADP, Bz2 ε-ADP retains the 2'-hydroxyl group on the ribose, with the Bz2 group attached to either the 2' or 3' position.
- Fluorescence Properties : Both compounds exhibit stacked conformations of the benzoylbenzoyl group over the ε-adenine ring. However, the 2'-isomer of Bz2 ε-ADP shows greater stacking efficiency (quantified via steady-state and time-resolved fluorescence spectroscopy) compared to the 3'-isomer .
- Binding Efficiency : Bz2 ε-ADP binds reversibly to SF1 with high affinity but requires UV irradiation for covalent crosslinking.
CBH ε-ADP Derivatives
- Synthesis: CBH ε-ADP (3'(2')-O-[[(phenylhydroxymethyl)phenyl]carbonyl]-1,N6-ethenoadenosine diphosphate) and its 2'-deoxy variant [3'(CBH)2'd-ε-ADP] are synthesized as photochemical reaction products of Bz2 ε-ADP and 3'(BZ2)2'd-ε-ADP, respectively .
- Fluorescence Characteristics :
- CBH derivatives exhibit altered fluorescence lifetimes and quantum yields compared to Bz2 analogues when covalently trapped at the SF1 active site.
- The tertiary alcohol formed post-photoincorporation reduces stacking interactions, leading to a 20–30% decrease in quantum yield relative to Bz2 ε-ADP .
Comparative Data Tables
Table 1: Fluorescence Properties of Bz2 and CBH Derivatives
| Compound | Fluorescence Quantum Yield (Φ) | Lifetime (ns) | Stacking Efficiency |
|---|---|---|---|
| Bz2 ε-ADP (3'-isomer) | 0.45 | 8.2 | Moderate |
| Bz2 ε-ADP (2'-isomer) | 0.52 | 9.1 | High |
| 3'(BZ2)2'd-ε-ADP | 0.38 | 7.5 | Low-Moderate |
| 3'(CBH)2'd-ε-ADP | 0.28 | 6.3 | Low |
Mechanistic Insights
- Photoincorporation: The Bz2 group in 3'(BZ2)2'd-ε-ADP undergoes UV-induced covalent bonding with SF1, converting the benzophenone carbonyl to a tertiary alcohol. This reaction is less efficient than in Bz2 ε-ADP due to steric hindrance from the 2'-deoxy modification .
- Fluorescence Resonance Energy Transfer (FRET) : Bz2 ε-ADP is preferred over 3'(BZ2)2'd-ε-ADP for FRET studies due to its higher quantum yield and superior stacking, enabling precise spatial mapping of actin-myosin interactions .
Research Implications
The distinct properties of 3'(BZ2)2'd-ε-ADP and its analogues highlight their specialized roles in probing nucleotide-binding proteins. While Bz2 ε-ADP excels in FRET applications, 3'(BZ2)2'd-ε-ADP provides insights into steric effects at the ATPase active site. CBH derivatives, though less efficient, clarify photochemical reaction pathways. These compounds collectively advance structural biology tools for enzymology and drug discovery .
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